
clausamine E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
clausamine E is a natural product found in Clausena anisata with data available.
Scientific Research Applications
Cytotoxicity Studies
Clausamine E, a compound isolated from Clausena anisata, has demonstrated cytotoxicity against human leukemia cells (HL-60). This finding highlights its potential in cancer research and therapeutic applications (Ito et al., 2009).
Synthesis Research
Significant efforts have been made in the total synthesis of Clausamine E, indicating its importance in the field of organic chemistry and pharmacology. For example, a study accomplished the synthesis through an eight-step sequence, demonstrating the feasibility and potential for large-scale production (Nishiyama et al., 2020). Another study achieved the first total synthesis of Clausamine E using a sequence of benzannulation-decarboxylation-bromination (Mal & Roy, 2015).
Carbazole Alkaloid Research
Clausamine E is part of a broader category of compounds known as carbazole alkaloids. Studies focusing on these alkaloids, including Clausamine E, contribute to understanding their structure, synthesis, and potential biological activities. For instance, research on the synthesis of clausamines A-C and clausevatine D provides insights into the carbazole core construction, which is central to understanding Clausamine E's properties (Lebold & Kerr, 2008).
properties
Product Name |
clausamine E |
|---|---|
Molecular Formula |
C20H21NO4 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
methyl 4-[(E)-3-hydroxy-3-methylbut-1-enyl]-1-methoxy-9H-carbazole-3-carboxylate |
InChI |
InChI=1S/C20H21NO4/c1-20(2,23)10-9-12-14(19(22)25-4)11-16(24-3)18-17(12)13-7-5-6-8-15(13)21-18/h5-11,21,23H,1-4H3/b10-9+ |
InChI Key |
GOGHABCCDYNZSW-MDZDMXLPSA-N |
Isomeric SMILES |
CC(C)(/C=C/C1=C2C3=CC=CC=C3NC2=C(C=C1C(=O)OC)OC)O |
Canonical SMILES |
CC(C)(C=CC1=C2C3=CC=CC=C3NC2=C(C=C1C(=O)OC)OC)O |
synonyms |
clausamine E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



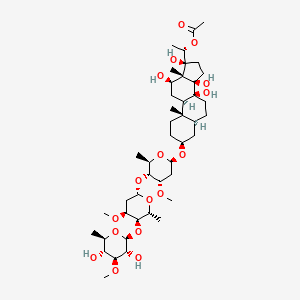
![4-(3-Phenylpropyl)-1-[6-[4-(3-phenylpropyl)piperidin-1-yl]hexyl]piperidine](/img/structure/B1249923.png)




![2-[2-(6-Methoxy-1,3,3a,4,5,9b-hexahydro-benzo[e]isoindol-2-yl)-ethyl]-4H-9-thia-2,4,5-triaza-fluorene-1,3-dione](/img/structure/B1249930.png)
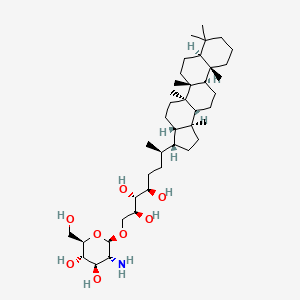
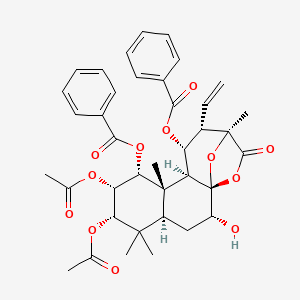
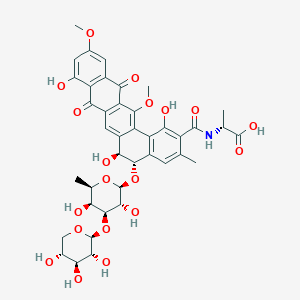

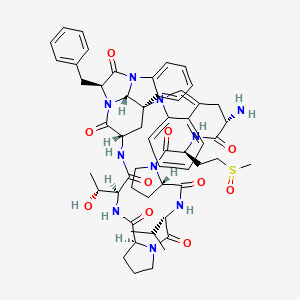

![(2S,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1249942.png)